Lauryl oleate
Overview
Description
Lauryl Oleate is an ester derived from the combination of oleic acid and lauryl alcohol. It is synthesized through esterification processes, leveraging catalysts to facilitate the reaction. The compound finds applications in various industries, including cosmetics, lubricants, and surfactants, due to its unique physicochemical properties.
Synthesis Analysis
The catalytic synthesis of Lauryl Oleate involves esterification, where oleic acid and lauryl alcohol react in the presence of catalysts such as La_2O_3/TiOSO_4. This catalyst exhibits excellent activity, achieving an esterification ratio above 96% under optimized conditions (Li De-zhong, 2006).
Molecular Structure Analysis
The molecular structure of Lauryl Oleate is characterized by the ester linkage between the fatty acid (oleic acid) and the alcohol (lauryl alcohol). This structure imparts hydrophobic properties to the molecule, making it an effective emollient and surfactant. Advanced spectroscopic techniques such as NMR and mass spectrometry are typically used for structural elucidation.
Chemical Reactions and Properties
Lauryl Oleate participates in various chemical reactions characteristic of esters, including hydrolysis and transesterification. Its chemical behavior in polymerization reactions has also been explored, particularly in the synthesis of functionalized monomers and polymers for adhesive applications. The molecule's reactivity is influenced by its unsaturated oleic acid component, which can undergo oxidation and other modifications (Shana P. Bunker & R. Wool, 2002).
Scientific Research Applications
Lipase-Catalyzed Production in High-Pressure Carbon Dioxide
The biosynthesis of lauryl oleate has been explored under high-pressure carbon dioxide environments. A study by Knez et al. (2007) utilized lipase-catalyzed production of lauryl oleate by esterification with 1-dodecanol. The reaction was enhanced under high pressure, showing the potential of dense CO2 as a reaction medium in biosynthesis. This highlights lauryl oleate's role in biotechnological applications, particularly in enzymatic processes under variable pressure conditions (Knez et al., 2007).
Catalytic Synthesis Using La_2O_3/TiOSO_4
Li De-zhong (2006) investigated the synthesis of lauryl oleate using La_2O_3/TiOSO_4 as a catalyst. The study found this catalyst to be highly efficient for the esterification process. The optimal conditions achieved a high esterification ratio, indicating the effectiveness of La_2O_3/TiOSO_4 in the synthesis of lauryl oleate. This provides insights into the catalytic methods for producing lauryl oleate in industrial and chemical processes (Li De-zhong, 2006).
Photopolymerization of Functionalized Monomers
Walther et al. (2016) explored the photopolymerization of methacrylated methyl oleates, including lauryl methacrylate. The study found that these substances have higher reactivity compared to lauryl methacrylate in photoinitiated polymerization. This indicates the potential application of lauryl oleate derivatives in the field of photopolymerization, particularly in the development of coatings and materials with specific barrier functions (Walther et al., 2016).
Esterification Reaction in a Tubular Reactor
Mukesh et al. (1993) focused on the esterification of oleic acid with lauryl alcohol to form lauryl oleate in a tubular recycle reactor. This study demonstrates the application of lauryl oleate in chemical engineering and process optimization. The removal of water formed during the reaction was crucial for the efficiency of the process, showcasing lauryl oleate's role in industrial chemical reactions (Mukesh et al., 1993).
Industrial Polymerization Applications
Derry et al. (2015) investigated the polymerization-induced self-assembly using lauryl methacrylate. The study explored the use of poly(lauryl methacrylate)-poly(benzyl methacrylate) diblock copolymers in non-polar solvents for industrial applications. This research contributes to the understanding of lauryl oleate-related compounds in the context of industrial-scale polymerization and material science (Derry et al., 2015).
Future Directions
Lauryl oleate has potential for future applications in the cosmetics industry. For instance, Evonik has highlighted Tegosoft LO MB (INCI: Lauryl Oleate), an emollient to replace mineral oil, as a natural and sustainable ingredient offering comparable sensory benefits . The ingredient responds to consumer demand for eco-friendly products while maintaining the performance of skincare formulations .
properties
IUPAC Name |
dodecyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCWUWUWIWSGI-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl oleate | |
CAS RN |
36078-10-1, 68412-06-6 | |
Record name | Lauryl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36078-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036078101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, C12-15-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC332562 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332562 | |
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Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-Octadecenoic acid (Z)-, C12-15-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XXV8Q13PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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